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molecular formula C13H14O2 B8443801 (R)-3-phenyl-3-cyclohexenecarboxylic acid

(R)-3-phenyl-3-cyclohexenecarboxylic acid

Cat. No. B8443801
M. Wt: 202.25 g/mol
InChI Key: OVWNXCMOOIFDPC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409931

Procedure details

3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone (5.00 g, Step A) and triphenylphosphine hydrobromide (8.41 g) are mixed and heated to 170° C. in an oil bath under nitrogen for 1 hour. The mixture is cooled and powdered. The powder is dissolved in dimethylsulfoxide (50 mL) and diluted with tetrahydrofuran (30 mL). The solution is stirred under nitrogen and cooled in an ice-bath. Dimsyl sodium (25 mL of 2M, see Example D, Step C) is added dropwise over 20 minutes keeping the internal temperature below 14° C. The mixture is stirred at 25° C. for 2 hours and the solvents evaporated. The residue is treated with water (80 mL) containing saturated aqueous sodium bicarbonate (10 mL) and extracted with dichloromethane (3×50 mL). The extracts are washed with dilute aqueous sodium bicarbonate. The aqueous layers are washed with dichloromethane (30 mL) and acidified with concentrated hydrochloric acid. The aqueous layers are extracted with dichloromethane (3×50 mL), the extracts dried over magnesium sulfate, filtered, and evaporated to a brown oil. The oil is washed through silica gel (30 g) with 2:1 chloroform:ethyl acetate to give 3.1 g of 3-phenyl-3-cyclopentenecarboxylic acid as a brown solid.
Name
3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Name
Dimsyl sodium
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C2CC(C(O)=O)CCC=2)C=CC=CC=1>CS(C)=O.O1CCCC1>[C:2]1([C:1]2[CH2:9][CH:10]([C:11]([OH:12])=[O:15])[CH2:14][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
3-(Benzoylmethyl)-4,5-dihydro-2(3H)-furanone
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC1C(OCC1)=O
Name
Quantity
8.41 g
Type
reactant
Smiles
Br.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Dimsyl sodium
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=1CC(CCC1)C(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The solution is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 14° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at 25° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
ADDITION
Type
ADDITION
Details
The residue is treated with water (80 mL)
ADDITION
Type
ADDITION
Details
containing saturated aqueous sodium bicarbonate (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The extracts are washed with dilute aqueous sodium bicarbonate
WASH
Type
WASH
Details
The aqueous layers are washed with dichloromethane (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers are extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil
WASH
Type
WASH
Details
The oil is washed through silica gel (30 g) with 2:1 chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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